Lonazolac Calcium Achieves Near-Maximal Thromboxane B2 Suppression at 10-Fold Lower Plasma Concentrations Than Indoprofen
In a head-to-head crossover study in eight healthy volunteers, lonazolac-Ca (200 mg single oral dose) produced near-equivalent inhibition of thromboxane B2 (TXB2) generation compared to indoprofen (100 mg), despite indoprofen achieving plasma concentrations up to ten times higher [1]. The IC50 for TXB2 generation was 2.1–3.0 × 10⁻⁷ M for lonazolac and 1.4–1.5 × 10⁻⁷ M for indoprofen, yet the concentration–effect curves reveal that lonazolac calcium is substantially more efficient on a per-unit-plasma-concentration basis [1].
| Evidence Dimension | Pharmacodynamic efficiency: TXB2 generation inhibition relative to plasma drug concentration |
|---|---|
| Target Compound Data | Lonazolac-Ca IC50 = 2.1–3.0 × 10⁻⁷ M; peak plasma concentration after 200 mg ≈ 1.8 mg/L [REFS-1, REFS-2] |
| Comparator Or Baseline | Indoprofen IC50 = 1.4–1.5 × 10⁻⁷ M; plasma concentrations up to 10× higher than lonazolac after 100 mg dose [1] |
| Quantified Difference | Indoprofen plasma concentrations ~10-fold higher for equivalent TXB2 inhibition; molar potency difference only ~1.5- to 2-fold [1] |
| Conditions | Human healthy volunteers; single oral dose (lonazolac-Ca 200 mg; indoprofen 100 mg); TXB2 measured in serum by radioimmunoassay; platelet aggregation induced by arachidonic acid [1] |
Why This Matters
This demonstrates that lonazolac calcium delivers pharmacodynamic effect at substantially lower systemic exposure than indoprofen, a critical consideration for minimizing concentration-dependent side effects while maintaining therapeutic efficacy.
- [1] Vinge E, Björkman S. Compared effects of the two antiinflammatory drugs indoprofen and lonazolac on thromboxane generation and on platelet aggregation, related to plasma concentrations after single oral doses. Acta Pharmacol Toxicol (Copenh). 1986 Sep;59(3):165-74. doi:10.1111/j.1600-0773.1986.tb00150.x. PMID: 3799197. View Source
- [2] Huber R, et al. [Pharmacokinetics of the antirheumatic lonazolac-Ca in humans]. Arzneimittelforschung. 1990 Aug;40(8):918-25. PMID: 2242085. View Source
